Plasma Stability Advantage Over Tariquidar Analog UR-ME22-1: Enabling In Vivo Applicability
UR-MB108 was engineered via bioisosteric replacement of the labile amide and ester groups present in the earlier tariquidar analog UR-ME22-1, which was known to undergo rapid hydrolysis in blood plasma [1]. A stability assay confirmed that this structural modification conferred high plasma stability to UR-MB108, eliminating the hydrolytic degradation pathway that limited UR-ME22-1 to short-term in vitro applications [1].
| Evidence Dimension | Stability in blood plasma |
|---|---|
| Target Compound Data | High stability (no significant degradation) |
| Comparator Or Baseline | UR-ME22-1: Susceptible to rapid hydrolysis |
| Quantified Difference | Qualitative transformation from labile to stable |
| Conditions | Blood plasma stability assay |
Why This Matters
For procurement decisions, this stability is the enabling feature that distinguishes UR-MB108 as a tool compound suitable for in vivo studies and long-term in vitro experiments, whereas unstabilized tariquidar analogs are functionally restricted to acute assays.
- [1] Antoni F, Bause M, Scholler M, et al. Tariquidar-related triazoles as potent, selective and stable inhibitors of ABCG2 (BCRP). Eur J Med Chem. 2020;191:112157. View Source
